Cas no 1518-83-8 (4-Cyclopentylphenol)
4-Cyclopentylphenol structure
Product Name:4-Cyclopentylphenol
CAS No:1518-83-8
MF:C11H14O
MW:162.228263378143
MDL:MFCD00009953
CID:152601
PubChem ID:24854832
Update Time:2025-04-19
4-Cyclopentylphenol Chemical and Physical Properties
Names and Identifiers
-
- 4-Cyclopentylphenol
- Phenol, 4-cyclopentyl-
- 4-Cyclopentyl-phenol
- 4-Hydroxy-1-cyclopentyl-benzol
- para-cyclopentylphenol
- p-cyclopentylphenol
- Phenol,4-cyclopentyl
- Phenol, p-cyclopentyl-
- 4-(Cyclopentane-1-yl)phenol
- 4-CYCLOPENTYLPHENOL, TECH., 95%
- 4-Cyclopentylphenol technical grade, 95%
- J-008857
- CS-0204520
- BAA51883
- FT-0697731
- CHEBI:167800
- 4-Cyclopentylphenol, technical grade, 95%
- NSC 407856
- 1518-83-8
- NSC-407856
- NSC407856
- AKOS015916279
- SCHEMBL56284
- AS-57237
- DTXSID60164874
- NS00015222
- AI3-22766
- MFCD00009953
- DB-099923
- STK962945
- G77332
-
- MDL: MFCD00009953
- Inchi: 1S/C11H14O/c12-11-7-5-10(6-8-11)9-3-1-2-4-9/h5-9,12H,1-4H2
- InChI Key: SNBKPVVDUBFDEJ-UHFFFAOYSA-N
- SMILES: OC1C=CC(=CC=1)C1CCCC1
Computed Properties
- Exact Mass: 162.10400
- Monoisotopic Mass: 162.104465066g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 130
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: nothing
- Topological Polar Surface Area: 20.2Ų
Experimental Properties
- Color/Form: Not available
- Density: 0.9411 (rough estimate)
- Melting Point: 64-66 °C (lit.)
- Boiling Point: 155 °C/12 mmHg(lit.)
- Refractive Index: 1.5270 (estimate)
- PSA: 20.23000
- LogP: 3.04980
- Solubility: Not available
4-Cyclopentylphenol Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: 26-37/39
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
4-Cyclopentylphenol Customs Data
- HS CODE:2907199090
- Customs Data:
China Customs Code:
2907199090Overview:
2907199090 Other monophenols. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2907199090 other monophenols VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
4-Cyclopentylphenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 246875-1G |
4-Cyclopentylphenol |
1518-83-8 | 95% | 1g |
¥910.79 | 2023-12-09 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA04370-1g |
4-Cyclopentylphenol |
1518-83-8 | 95% | 1g |
¥319.0 | 2024-07-18 | |
| TRC | C993448-10mg |
4-Cyclopentylphenol |
1518-83-8 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C993448-50mg |
4-Cyclopentylphenol |
1518-83-8 | 50mg |
$ 65.00 | 2022-06-06 | ||
| TRC | C993448-100mg |
4-Cyclopentylphenol |
1518-83-8 | 100mg |
$ 80.00 | 2022-06-06 | ||
| Apollo Scientific | OR957556-1g |
4-Cyclopentylphenol |
1518-83-8 | 95% | 1g |
£125.00 | 2025-02-20 | |
| eNovation Chemicals LLC | D762967-1g |
4-Cyclopentylphenol |
1518-83-8 | 95% | 1g |
$110 | 2024-06-07 | |
| Chemenu | CM201894-25g |
4-cyclopentylphenol |
1518-83-8 | 95% | 25g |
$295 | 2023-03-07 | |
| Chemenu | CM201894-25g |
4-cyclopentylphenol |
1518-83-8 | 95% | 25g |
$295 | 2021-06-15 | |
| abcr | AB562894-250 mg |
4-Cyclopentylphenol; . |
1518-83-8 | 250MG |
€219.00 | 2023-04-13 |
4-Cyclopentylphenol Related Literature
-
1. Regioselective alkylation of phenol with cyclopentanol over montmorillonite K10: An efficient synthesis of 1-(2-cyclopentylphenoxy)-3-[(1,1-dimethylethyl)amino]propan-2-ol {(S?)-penbutolol}Prodeep Phukan,Arumugam Sudalai J. Chem. Soc. Perkin Trans. 1 1999 3015
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